N,N-Methylethylphenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

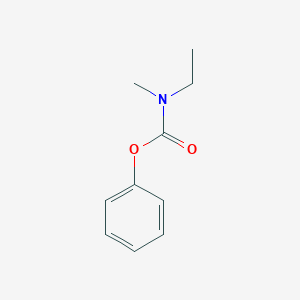

N,N-Methylethylphenylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Phenylcarbamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Pesticide Development

N,N-Methylethylphenylcarbamate is primarily recognized for its role as a pesticide. Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in pests. Research has shown that this compound exhibits significant insecticidal activity against various agricultural pests, making it a valuable candidate for developing new pesticides .

Environmental Impact Studies

The environmental persistence and degradation of carbamate pesticides, including this compound, have been subjects of extensive research. Studies have focused on the hydrolysis rates of these compounds under different environmental conditions, providing insights into their potential ecological risks and benefits . For instance, the half-life of hydrolysis varies significantly among carbamates, affecting their environmental footprint and risk assessments for agricultural applications .

Medicinal Chemistry

Pharmacological Research

this compound has been investigated for its potential pharmacological properties. Its mechanism as a reversible inhibitor of AChE positions it as a candidate for treating conditions associated with cholinergic dysfunctions, such as Alzheimer's disease. Research indicates that modifications to the carbamate structure can enhance selectivity and potency against AChE compared to traditional treatments .

Toxicological Assessments

Given its mechanism of action, toxicological studies on this compound are crucial. These studies focus on understanding the dose-response relationships and potential neurotoxic effects in non-target organisms, including mammals. Such assessments are vital for regulatory purposes and for ensuring safe usage in agricultural settings .

Environmental Remediation

Biodegradation Studies

Recent research has explored the potential of using microbial systems to degrade carbamates like this compound in contaminated environments. The identification of specific enzymes capable of breaking down these compounds can lead to bioremediation strategies that mitigate pollution from agricultural runoff . Studies have isolated various microbial strains from environments exposed to carbamates, demonstrating their ability to metabolize these compounds effectively.

Synthesis and Chemical Research

Catalytic Synthesis

The synthesis of this compound has been studied to improve yield and efficiency through novel catalytic methods. Research indicates that using cerium-based complex oxides can facilitate the synthesis process under milder conditions compared to traditional methods . This advancement not only enhances production efficiency but also aligns with green chemistry principles by reducing energy consumption and waste generation.

Case Studies

Propiedades

Número CAS |

135467-93-5 |

|---|---|

Fórmula molecular |

C10H13NO2 |

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

phenyl N-ethyl-N-methylcarbamate |

InChI |

InChI=1S/C10H13NO2/c1-3-11(2)10(12)13-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |

Clave InChI |

CMEHRSPFSMBENE-UHFFFAOYSA-N |

SMILES |

CCN(C)C(=O)OC1=CC=CC=C1 |

SMILES canónico |

CCN(C)C(=O)OC1=CC=CC=C1 |

Key on ui other cas no. |

135467-93-5 |

Sinónimos |

N,N-methylethylphenylcarbamate RA 7 RA-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.